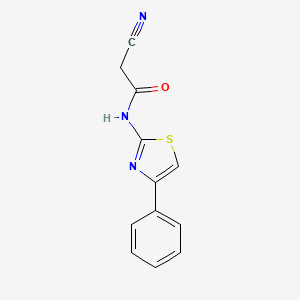

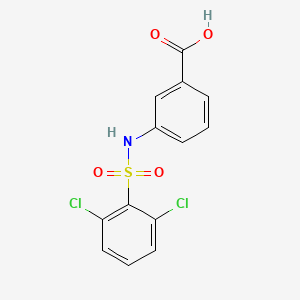

3-((2,6-Dichlorophenyl)sulfonamido)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-((2,6-Dichlorophenyl)sulfonamido)benzoic acid" is a derivative of benzoic acid, which is a well-known structural motif in drug molecules and natural products. The presence of a sulfonamide group suggests potential biological activity, as sulfonamides are known to act as inhibitors for various enzymes, including carbonic anhydrases (CAs) . The dichlorophenyl group may contribute to the compound's physicochemical properties and reactivity.

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves the reaction of chlorosulfonyl compounds with amines or other nucleophiles. For instance, a sulfonamide reagent was synthesized from a chlorosulfonyl precursor and used as a catalyst in organic synthesis . Similarly, the synthesis of "3-((2,6-Dichlorophenyl)sulfonamido)benzoic acid" could involve the reaction of 2,6-dichlorophenyl chlorosulfonate with an appropriate amine, followed by coupling with benzoic acid or its derivatives.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be complex, with the potential for various tautomeric forms. X-ray crystallography and theoretical calculations are common methods used to determine and predict the structure and tautomerism of such compounds . The sulfonamide group's orientation within the active site of enzymes, such as carbonic anhydrases, can be crucial for their inhibitory activity .

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions. For example, sulfonamides have been used as catalysts in the synthesis of xanthene derivatives . The meta-C–H functionalization of benzoic acid derivatives, including sulfonamides, can be achieved using transition-metal catalysis, providing a method for the selective modification of these compounds . The sulfonation and sulfation reactions of chlorophenols and related compounds with sulfuric acid or sulfur trioxide are also relevant, as they can lead to the formation of sulfonic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-((2,6-Dichlorophenyl)sulfonamido)benzoic acid" would likely be influenced by the presence of the sulfonamide and dichlorophenyl groups. Sulfonamides typically exhibit good solubility in polar solvents and can form hydrogen bonds due to the presence of the sulfonamide group . The dichlorophenyl group may contribute to the compound's lipophilicity and could affect its electronic properties, potentially impacting its reactivity and biological activity .

科学的研究の応用

Sulfonamides as a Versatile Class in Therapeutics

Sulfonamides, including "3-((2,6-Dichlorophenyl)sulfonamido)benzoic acid," have been recognized for their broad spectrum of therapeutic applications due to the primary sulfonamide moiety. This structural motif is prevalent in many clinically used drugs such as diuretics, carbonic anhydrase inhibitors, antiepileptics, and antipsychotics. Notably, recent developments have introduced novel drugs like apricoxib and pazopanib, showcasing significant antitumor activity. The diversity of sulfonamides' therapeutic applications, including as antiglaucoma agents and in cancer treatment, highlights their importance in drug development. The constant need for novel sulfonamides to act as selective drugs for various conditions underlines the potential for future drugs incorporating this privileged structural motif (Carta, Scozzafava, & Supuran, 2012).

Antioxidant Capacity and Chemical Reactivity

The chemical reactivity of sulfonamides, including "3-((2,6-Dichlorophenyl)sulfonamido)benzoic acid," in antioxidant capacity assays like ABTS/PP decolorization has been explored to understand their interaction with radicals. This research indicates that sulfonamides can participate in specific reactions, contributing to the total antioxidant capacity, which is essential for tracking changes in antioxidant systems during storage and processing. Such insights are valuable for the development of sulfonamide-based antioxidants (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Diuretics with Carbonic Anhydrase Inhibitory Action

Exploring the role of sulfonamides as diuretics has revealed their ability to inhibit carbonic anhydrase (CA), impacting treatments for conditions like obesity, cancer, epilepsy, and hypertension. The combination of diuretic sulfonamide CA inhibitors with other therapeutic agents has shown enhanced activity, suggesting a polypharmacological approach to drug development and repositioning. These findings emphasize the therapeutic versatility of sulfonamides, including "3-((2,6-Dichlorophenyl)sulfonamido)benzoic acid," in managing cardiovascular diseases and obesity (Carta & Supuran, 2013).

Environmental Degradation and Analytical Applications

Sulfonamides' presence in the environment and their degradation pathways have been a concern due to their extensive use in agriculture and potential human health impacts. Research has focused on understanding their environmental fate, microbial degradation, and the formation of persistent pollutants. Furthermore, the development of analytical methods, including capillary electrophoresis, for sulfonamides detection reflects the ongoing efforts to monitor and mitigate their environmental impact. These studies contribute to a better understanding of sulfonamides' environmental behavior and the development of effective analytical tools for their detection and quantification (Liu & Avendaño, 2013; Hoff & Kist, 2009).

作用機序

Target of Action

It is suggested that the compound is a potential non-steroidal anti-inflammatory drug , which typically work by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) involved in the production of prostaglandins, substances that mediate inflammation in the body.

Mode of Action

As a potential non-steroidal anti-inflammatory drug , it is likely to inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of prostaglandins and mitigating inflammation.

Biochemical Pathways

Given its potential role as a non-steroidal anti-inflammatory drug , it may impact the arachidonic acid pathway, which leads to the production of prostaglandins and other inflammatory mediators.

Result of Action

As a potential non-steroidal anti-inflammatory drug , it is likely to reduce inflammation by inhibiting the production of prostaglandins.

特性

IUPAC Name |

3-[(2,6-dichlorophenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO4S/c14-10-5-2-6-11(15)12(10)21(19,20)16-9-4-1-3-8(7-9)13(17)18/h1-7,16H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDNNTAODNWUIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=CC=C2Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403640 |

Source

|

| Record name | T6324920 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2,6-dichlorophenyl)sulfonylamino]benzoic Acid | |

CAS RN |

613658-25-6 |

Source

|

| Record name | T6324920 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-phenyl-2-{[(E)-2-thienylmethylidene]amino}-3-furonitrile](/img/structure/B1308670.png)

![(Z)-3-[4-(tert-butyl)phenyl]-2-[4-(1H-pyrrol-1-yl)phenyl]-2-propenenitrile](/img/structure/B1308689.png)

![(E)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1308693.png)

![4-[(Butylthio)methyl]-5-methyl-2-furoic acid](/img/structure/B1308696.png)

![2-[1-Cyano-2-(4-methylphenyl)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1308698.png)